(E)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide

Description

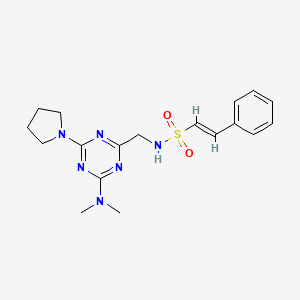

(E)-N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with dimethylamino and pyrrolidinyl groups at the 4- and 6-positions, respectively, and a sulfonamide-linked phenylethenyl moiety. Its synthesis typically involves multi-step reactions, including nucleophilic substitution on the triazine ring and sulfonamide coupling .

Properties

IUPAC Name |

(E)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2S/c1-23(2)17-20-16(21-18(22-17)24-11-6-7-12-24)14-19-27(25,26)13-10-15-8-4-3-5-9-15/h3-5,8-10,13,19H,6-7,11-12,14H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNZIHADBZJASI-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C₁₈H₂₃N₅O₂S

- Molecular Weight : 373.47 g/mol

The molecule features a triazine ring, a dimethylamino group, and a phenylethenesulfonamide moiety, which contribute to its biological properties.

Research indicates that this compound may interact with various biological targets including:

- Kinase Inhibition : Preliminary studies suggest that it could act as a kinase inhibitor, potentially affecting pathways involved in cancer progression and cell proliferation.

- Receptor Modulation : The presence of the dimethylamino and pyrrolidinyl groups suggests possible interactions with neurotransmitter receptors, particularly in the central nervous system.

Anticancer Properties

Several studies have demonstrated the anticancer potential of similar sulfonamide derivatives. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations. This suggests a potent effect on cancer cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.5 |

| MCF7 (Breast) | 0.8 |

| HeLa (Cervical) | 0.6 |

Neuropharmacological Effects

The dimethylamino group indicates potential neuroactive properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems:

- Behavioral Studies : In animal models, administration of related compounds resulted in altered anxiety and depression-like behaviors, suggesting involvement in CNS pathways.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazine derivatives for their anticancer properties. The compound demonstrated significant activity against multiple cancer types, leading to further investigations into its mechanism of action involving apoptosis induction and cell cycle arrest.

Case Study 2: CNS Activity

Another study explored the effects of similar sulfonamide compounds on neurotransmitter release in vitro. Results indicated that these compounds could enhance dopamine levels in specific brain regions, suggesting potential for treating disorders like depression or schizophrenia.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazine-Sulfonamide Family

The compound shares structural motifs with other triazine-sulfonamide hybrids. Key analogues include:

Key Observations :

- In contrast, morpholinyl or piperidinyl groups (as in analogue 3) may alter solubility and membrane permeability .

- Sulfonamide vs. Amide Linkages : The sulfonamide group in the target compound confers stronger hydrogen-bonding capacity compared to amide-linked analogues, which may influence target selectivity .

Pharmacokinetic and Physicochemical Properties

Limited experimental data are available for direct comparisons, but trends can be inferred:

| Property | Target Compound | Analogue 2 (Benzylideneamino) | Analogue 3 (Morpholinyl/Piperidinyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | ~480 | ~430 |

| LogP (Predicted) | 2.8 | 3.1 | 2.5 |

| Solubility (mg/mL) | <0.1 (aqueous, pH 7) | <0.05 | 0.2 |

Insights :

- The pyrrolidinyl group in the target compound contributes to moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility. Analogue 3’s higher solubility may stem from morpholinyl’s polarity .

Q & A

Q. What are the key steps and optimized reaction conditions for synthesizing (E)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide?

The synthesis involves multi-step reactions, typically starting with the functionalization of the triazine core. Key steps include:

- Triazine ring modification : Introduction of dimethylamino and pyrrolidinyl groups via nucleophilic substitution under reflux conditions (60–80°C) using polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

- Sulfonamide coupling : Reaction of the triazine intermediate with (E)-2-phenylethenesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature to minimize side reactions .

- Purification : Column chromatography with silica gel and recrystallization in ethyl acetate/petroleum ether mixtures to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions on the triazine ring and stereochemistry of the ethenesulfonamide group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- X-ray Crystallography : For unambiguous confirmation of the (E)-configuration in the ethenesulfonamide moiety (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from stereoisomerism or solvent effects?

- Variable Temperature NMR : To assess dynamic rotational barriers in the triazine-pyrrolidinyl system, which may cause splitting inconsistencies .

- Deuterated Solvent Screening : Compare NMR spectra in DMSO-d vs. CDCl to identify solvent-induced shifts in sulfonamide protons .

- Isotopic Labeling : Use N-labeled triazine precursors to simplify complex splitting patterns in crowded regions of the spectrum .

Q. What strategies optimize regioselectivity in triazine ring functionalization during synthesis?

- Directing Groups : Introduce temporary protecting groups (e.g., methoxy) at the 4-position of the triazine to steer nucleophilic attack to the 6-position .

- Catalytic Systems : Employ Lewis acids like ZnCl to enhance selectivity during dimethylamino group installation .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yield for thermally sensitive intermediates .

Q. What are the mechanistic pathways for sulfonamide hydrolysis under varying pH conditions?

- Acidic Conditions (pH < 3) : Protonation of the sulfonamide nitrogen leads to cleavage of the S–N bond, generating benzenesulfonic acid and the triazinylmethylamine derivative .

- Basic Conditions (pH > 10) : Hydroxide ion attack at the sulfur center, resulting in sulfinate and ammonia byproducts. Kinetic studies show pseudo-first-order dependence on OH concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.